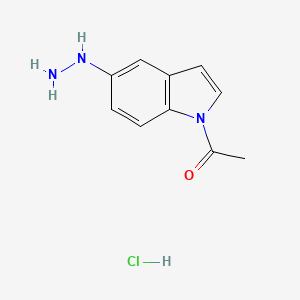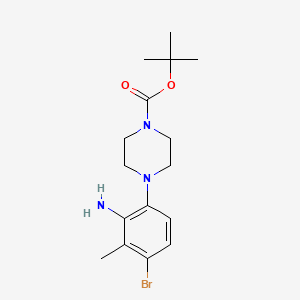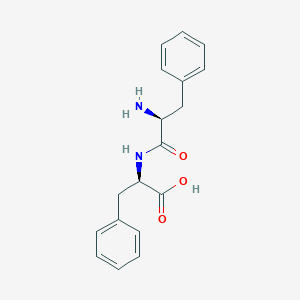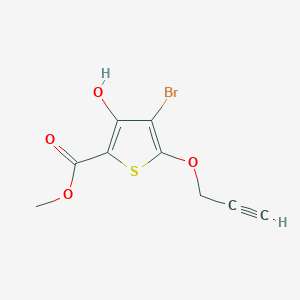![molecular formula C16H16O B12077411 Ethanone, 1-[4-(1-phenylethyl)phenyl]- CAS No. 94788-60-0](/img/structure/B12077411.png)
Ethanone, 1-[4-(1-phenylethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[4-(1-phenylethyl)phenyl]- is an organic compound with the molecular formula C16H16O It is a derivative of acetophenone, where the phenyl group is substituted with a 1-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-phenylethyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone and 1-phenylethyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[4-(1-phenylethyl)phenyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethanone, 1-[4-(1-phenylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of brominated or sulfonated acetophenone derivatives.
科学研究应用
Ethanone, 1-[4-(1-phenylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Ethanone, 1-[4-(1-phenylethyl)phenyl]- involves its interaction with specific molecular targets. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The aromatic ring and the carbonyl group play crucial roles in its reactivity, allowing it to participate in electrophilic aromatic substitution and nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
- Ethanone, 1-[4-(2-phenylethyl)phenyl]-
- Ethanone, 1-[4-(1-methylethyl)phenyl]-
- Ethanone, 1-[4-(2-chloroethoxy)phenyl]-
Uniqueness
Ethanone, 1-[4-(1-phenylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
94788-60-0 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-[4-(1-phenylethyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-12H,1-2H3 |
InChI 键 |
HHKWYHCWHCFLSN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)










![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)


